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Compound of Interest

Compound Name:
N-hydroxy-1-

piperidinecarboximidamide

Cat. No.: B1199650 Get Quote

N-hydroxy-1-piperidinecarboximidamide: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
N-hydroxy-1-piperidinecarboximidamide is a molecule of interest in medicinal chemistry,

demonstrating potential as a modulator of biological processes, including nitric oxide synthesis

and cancer cell proliferation. This technical guide provides a comprehensive overview of its

chemical and physical properties, detailed experimental protocols for its synthesis and

characterization, and an exploration of its known biological activities. The information is

intended to serve as a foundational resource for researchers engaged in the study and

application of this compound.

Chemical and Physical Properties
While extensive experimental data for N-hydroxy-1-piperidinecarboximidamide is not readily

available in the public domain, a combination of computed properties and data from closely

related analogs allows for a robust profile.
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Property Value Source

IUPAC Name
N'-hydroxypiperidine-1-

carboximidamide
PubChem[1]

CAS Number 29044-24-4 PubChem[1]

Molecular Formula C6H13N3O PubChem[1]

Molecular Weight 143.19 g/mol PubChem[1]

Canonical SMILES C1CCN(CC1)C(=NO)N PubChem[1]

InChI Key
WDKQNCOJYGKYPL-

UHFFFAOYSA-N
PubChem[1]

Physicochemical Properties (Computed)
Experimental values for properties such as melting point, boiling point, and pKa have not been

definitively reported. The following table summarizes computed data, which can provide useful

estimates for experimental design.

Property Predicted Value Source

XLogP3-AA 0.3 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 143.105862047 PubChem[1]

Topological Polar Surface Area 61.9 Å² PubChem[1]

Boiling Point 284.2 ± 42.0 °C
ChemicalBook (for a related

compound)[2]

pKa 15.44 ± 0.50
ChemicalBook (for a related

compound)[2]
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Experimental Protocols
Detailed experimental protocols for the synthesis of N-hydroxy-1-piperidinecarboximidamide
are not widely published. However, based on general methods for the synthesis of related

amidoximes, two primary synthetic routes can be proposed.

Synthesis from Piperidine-1-carbonitrile
This method involves the reaction of a nitrile with hydroxylamine, a common and effective way

to form amidoximes.

Reaction Scheme:

Piperidine-1-carbonitrile N-hydroxy-1-piperidinecarboximidamide

Hydroxylamine,
Ethanol/Water,

Reflux

Hydroxylamine

Click to download full resolution via product page

Synthesis of N-hydroxy-1-piperidinecarboximidamide from piperidine-1-carbonitrile.

Detailed Protocol:

Reagents and Solvents:

Piperidine-1-carbonitrile

Hydroxylamine hydrochloride

Sodium carbonate

Ethanol

Deionized water
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Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve

hydroxylamine hydrochloride in a 3:2 mixture of ethanol and water. b. Add an equimolar

amount of sodium carbonate to the solution to liberate the free hydroxylamine. Stir for 15

minutes. c. To this mixture, add piperidine-1-carbonitrile (1 equivalent). d. Heat the reaction

mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer

chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature.

f. Remove the ethanol under reduced pressure using a rotary evaporator. g. The aqueous

residue is then extracted three times with ethyl acetate. h. Combine the organic layers, dry

over anhydrous sodium sulfate, and filter. i. Concentrate the filtrate under reduced pressure

to yield the crude product.

Purification: a. The crude product can be purified by recrystallization from a suitable solvent

system, such as ethyl acetate/hexane, to yield pure N-hydroxy-1-
piperidinecarboximidamide.

Characterization
The identity and purity of the synthesized N-hydroxy-1-piperidinecarboximidamide should

be confirmed using standard analytical techniques.

Technique Expected Observations

1H NMR
Signals corresponding to the piperidine ring

protons and the N-OH and NH2 protons.

13C NMR
Resonances for the carbon atoms of the

piperidine ring and the carboximidamide carbon.

Mass Spectrometry (MS)

A molecular ion peak corresponding to the

calculated molecular weight ([M+H]+ at m/z

144.11).

High-Performance Liquid Chromatography

(HPLC)

A single major peak indicating the purity of the

compound.

Biological Activity and Signaling Pathways
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N-hydroxy-1-piperidinecarboximidamide has been investigated for its potential biological

activities, primarily as an inhibitor of nitric oxide synthase and as an anticancer agent.

Nitric Oxide Synthase (NOS) Inhibition
Background: Nitric oxide (NO) is a critical signaling molecule involved in various physiological

and pathological processes. It is synthesized by a family of enzymes called nitric oxide

synthases (NOS). Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory

diseases and neurodegenerative disorders.

Mechanism of Action: N-hydroxy-1-piperidinecarboximidamide is postulated to act as an

inhibitor of NOS. The amidoxime functional group is a key feature that can interact with the

active site of the enzyme, potentially competing with the natural substrate, L-arginine.

Normal Physiological State

Inhibition Pathway

L-Arginine NOSSubstrate Nitric OxideCatalysis

N-hydroxy-1-piperidinecarboximidamide NOS (Inhibited)Inhibitor Reduced Nitric Oxide

Click to download full resolution via product page

Proposed mechanism of Nitric Oxide Synthase (NOS) inhibition.

Experimental Protocol for NOS Inhibition Assay:

Materials:

Purified iNOS enzyme

L-arginine (substrate)

NADPH (cofactor)
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Griess reagent (for NO detection)

N-hydroxy-1-piperidinecarboximidamide (test compound)

96-well microplates

Plate reader

Procedure: a. Prepare a reaction buffer containing appropriate concentrations of iNOS, L-

arginine, and NADPH. b. Add varying concentrations of N-hydroxy-1-
piperidinecarboximidamide to the wells of a 96-well plate. c. Initiate the reaction by adding

the enzyme mix to each well. d. Incubate the plate at 37°C for a specified time (e.g., 30

minutes). e. Stop the reaction and measure the amount of nitrite (a stable product of NO)

using the Griess reagent. f. Read the absorbance at 540 nm using a microplate reader. g.

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC50 value.

Anticancer Activity
Background: The antiproliferative effects of N-hydroxy-1-piperidinecarboximidamide have

been suggested, with preliminary studies indicating activity against certain cancer cell lines.

Experimental Protocol for In Vitro Anticancer Assay (MTT Assay):

Materials:

Cancer cell line (e.g., breast cancer cell line)

Cell culture medium (e.g., DMEM) and supplements

Fetal bovine serum (FBS)

N-hydroxy-1-piperidinecarboximidamide

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO
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96-well cell culture plates

Procedure: a. Seed the cancer cells in a 96-well plate at a suitable density and allow them to

adhere overnight. b. Treat the cells with various concentrations of N-hydroxy-1-
piperidinecarboximidamide and incubate for a specified period (e.g., 24, 48, or 72 hours).

c. After the incubation period, add MTT solution to each well and incubate for another 2-4

hours. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure

the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell

viability and determine the IC50 value.

Seed Cancer Cells
in 96-well Plate

Treat with N-hydroxy-1-
piperidinecarboximidamide

Incubate for 24-72h

Add MTT Reagent

Solubilize Formazan
with DMSO

Read Absorbance
at 570 nm

Calculate IC50 Value
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Workflow for assessing in vitro anticancer activity using the MTT assay.

Conclusion
N-hydroxy-1-piperidinecarboximidamide presents a scaffold with significant potential for

further investigation in drug discovery and development. While a complete experimental

dataset for its physicochemical properties is yet to be established, the available computed data

and the outlined synthetic and biological evaluation protocols provide a solid foundation for

researchers. Future work should focus on the experimental determination of its physical

properties, detailed spectroscopic characterization, and in-depth studies to elucidate its precise

mechanisms of action in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bioassaysys.com [bioassaysys.com]

2. 1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides
- PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Chemical and physical properties of N-hydroxy-1-
piperidinecarboximidamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199650#chemical-and-physical-properties-of-n-
hydroxy-1-piperidinecarboximidamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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